2,3-Dioctylaziridine
Description
2,3-Dioctylaziridine is a three-membered heterocyclic compound containing one nitrogen atom and two carbon atoms in its strained aziridine ring. The molecule is substituted with two octyl groups at the 2 and 3 positions, conferring significant hydrophobicity and steric bulk. Synthesis methods include reactions such as acetylation with acetyl chloride, as demonstrated in its conversion to A-Acetyl-cis-2,3-dioctylaziridine .
Structure
3D Structure
Properties
CAS No. |
13864-72-7 |
|---|---|
Molecular Formula |
C18H37N |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
2,3-dioctylaziridine |
InChI |
InChI=1S/C18H37N/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |
InChI Key |
KUFBWADZXJUZBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(N1)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dioctylaziridine can be synthesized through the reaction of cis-2,3-dioctylaziridine with carboxylic acids. This reaction yields β-hydroxyalkyl amides in 69–89% yields and 2-substituted 4,5-di-n-octyl-δ2-oxazolines in smaller amounts . Another method involves the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines under basic conditions .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of electrophilic nitrogen sources or nitrene precursors. These methods are designed to handle the substantial ring strain and proclivity towards ring-opening reactions, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Absence of Direct Data
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Search Validation : None of the sources ( – ) reference 2,3-dioctylaziridine.
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Aziridine Chemistry Context : While aziridines (three-membered nitrogen-containing heterocycles) are known for their reactivity in ring-opening reactions, polymerization, and nucleophilic additions, the substitution pattern (2,3-dioctyl groups) introduces steric and electronic effects that are not covered in the provided literature.
General Aziridine Reaction Pathways
The following table summarizes generic aziridine reactivity , extrapolated from analogous compounds in the search results (e.g., pyridines, triazoles) and established organic chemistry principles:
Research Recommendations
To investigate this compound’s reactivity, consider these strategies:
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Synthetic Exploration :
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Computational Modeling :
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Literature Expansion :
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Consult specialized databases (Reaxys, SciFinder) or recent journals (J. Org. Chem., Org. Lett.) for aziridine derivatives with bulky substituents.
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Potential Challenges
Scientific Research Applications
2,3-Dioctylaziridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives have shown potential in biological studies due to their reactivity and ability to form stable products.
Mechanism of Action
The mechanism of action of 2,3-dioctylaziridine involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and ring-opening reactions. The aziridine ring can act as an electrophile, reacting with nucleophiles to form stable products. This property is crucial for its biological activity, including its potential anticancer and antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Aziridine Derivatives
- (2S,3S)-1-Ethyl-2,3-diphenylaziridine (C16H17N): Substituted with ethyl and phenyl groups instead of octyl chains. Phenyl groups introduce aromatic π-electron effects, enhancing rigidity and altering electronic properties compared to alkyl chains. Applications: Primarily used in asymmetric synthesis due to chiral centers . Key Difference: The bulky phenyl groups reduce solubility in nonpolar solvents compared to 2,3-Dioctylaziridine’s long alkyl chains.
2,2-Dimethylaziridine (CAS 2658-24-4):
Oxaziridine Derivatives
- 3,3-Diethyloxaziridine (C5H11NO): Contains an oxygen atom in the three-membered ring, forming an oxaziridine. Reactivity: Functions as an oxidizing agent, unlike aziridines, which typically undergo nucleophilic ring-opening. Hydrolysis products differ significantly; 3,3-Diethyloxaziridine yields amines and ketones, whereas this compound may form diamines or polymerize .
Azetidine Derivatives
- 2,2-Dimethylazetidine-3-carboxylic Acid (C6H11NO2): Four-membered azetidine ring with reduced ring strain compared to aziridines. Carboxylic acid group enables hydrogen bonding and metal coordination, unlike this compound’s nonpolar alkyl chains. Applications: Used in peptide mimetics and drug design, whereas this compound’s hydrophobicity suits lipid-based systems .
Data Table: Key Properties and Reactivity
Electronic and Steric Effects
- Substituent Position :
- Chain Length :
- Octyl groups increase lipophilicity (logP ~8–10 estimated), making this compound insoluble in water but ideal for lipid bilayer interactions. Shorter chains (e.g., methyl) improve solubility in polar solvents .
Biological Activity
2,3-Dioctylaziridine is a cyclic amine compound that has garnered interest in chemical and biological research due to its unique structural properties and reactivity. This article provides an overview of its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by a three-membered aziridine ring with two octyl substituents at the 2 and 3 positions. This structure contributes to its lipophilicity and potential interactions with biological membranes.
Research indicates that this compound can undergo nucleophilic ring-opening reactions, particularly with carboxylic acids. This reaction yields β-hydroxyalkyl amides, which have demonstrated biological activity. The yields of these reactions range from 69% to 89% , indicating a robust reactivity profile .
Case Studies
- Interaction with Carboxylic Acids : A study explored the reaction of cis-2,3-dioctylaziridine with various aliphatic and aromatic carboxylic acids. The resulting β-hydroxyalkyl amides were analyzed for their potential biological activities, including antimicrobial properties. The study highlighted the effectiveness of this compound in synthesizing derivatives that could exhibit enhanced biological functions .
- Antimicrobial Activity : In another investigation, derivatives of this compound were tested against several bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the aziridine structure could enhance its efficacy against microbial pathogens .
Data Tables
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| β-Hydroxyalkyl Amides | 69-89 | Antimicrobial properties |
| 2-Substituted 4-amides | Varies | Potential for enzyme inhibition |
Research Findings
- Reactivity : The reactivity of this compound in acid-catalyzed reactions has been documented, showing that it can participate in various chemical transformations that may lead to biologically active compounds .
- Stereochemistry : The stereochemical outcomes of reactions involving this compound have implications for its biological activity. Understanding the stereochemical preferences can aid in designing more effective derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
